5-Fluoro-2-methylbenzoic acid

Catalog No.
S706087
CAS No.
33184-16-6
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-methylbenzoic acid

CAS Number

33184-16-6

Product Name

5-Fluoro-2-methylbenzoic acid

IUPAC Name

5-fluoro-2-methylbenzoic acid

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

JVBLXLBINTYFPR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)F)C(=O)O

Synonyms

3-Fluoro-6-methylbenzoic Acid; 5-Fluoro-o-toluic Acid;

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)O

The exact mass of the compound 5-Fluoro-2-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluoro-2-methylbenzoic acid (CAS 33184-16-6) is a specialized fluorinated ortho-toluic acid derivative widely utilized as a core building block in pharmaceutical and agrochemical synthesis. Characterized by a melting point of 130–132 °C and a predicted pKa of approximately 3.53, this compound provides a precise combination of steric hindrance from the 2-methyl group and electron-withdrawing properties from the 5-fluoro substituent. In industrial procurement, it is primarily sourced as a rigid, regioselective precursor for active pharmaceutical ingredients (APIs), including PARP inhibitors and microtubule-destabilizing agents, where its specific substitution pattern dictates downstream synthetic viability and biological target affinity [1].

Attempting to substitute 5-fluoro-2-methylbenzoic acid with its unfluorinated parent (2-methylbenzoic acid) or its positional isomer (4-fluoro-2-methylbenzoic acid) fundamentally compromises downstream synthesis and product efficacy. The 5-fluoro substitution acts as a critical directing group during electrophilic aromatic substitution. For instance, in the commercial synthesis of the PARP inhibitor Rucaparib, the 5-fluoro group directs nitration specifically to the 3-position. Using 4-fluoro-2-methylbenzoic acid alters the regiochemistry and yields an API precursor with incorrect fluorine placement, rendering the final drug inactive. Furthermore, in medicinal chemistry applications, the meta-fluoro orientation relative to the carboxylate is strictly required to access specific binding subpockets in target proteins, a steric requirement that para-fluoro isomers cannot fulfill[1].

Regioselective Nitration for API Manufacturability

The commercial synthesis of the PARP inhibitor Rucaparib relies on the nitration of a fluorinated benzoic acid precursor. 5-Fluoro-2-methylbenzoic acid undergoes electrophilic nitration using fuming nitric acid and concentrated sulfuric acid to yield the critical 3-nitro intermediate (methyl 5-fluoro-2-methyl-3-nitrobenzoate) with a baseline yield of 52%, which can be further optimized using oleum [1]. In contrast, attempting this sequence with 4-fluoro-2-methylbenzoic acid fails to produce the correct regioisomer, as the altered fluorine position directs the incoming nitro group to the wrong carbon, completely preventing the formation of the required API scaffold.

Evidence DimensionRegioselectivity and API precursor viability
Target Compound DataYields 3-nitro intermediate (52%+ yield) required for Rucaparib
Comparator Or Baseline4-Fluoro-2-methylbenzoic acid (yields incorrect regioisomer)
Quantified DifferenceAbsolute requirement (100% vs 0% viability) for accessing the Rucaparib scaffold
ConditionsElectrophilic nitration (fuming HNO3 / H2SO4 or oleum) at 0–5 °C

For API procurement, the exact 5-fluoro substitution pattern is non-negotiable for directing nitration to the 3-position during Rucaparib manufacturing.

Microtubule Binding Affinity in Isoquinolinone Derivatives

In the development of 3-arylisoquinolinone anticancer agents, the starting material dictates the final orientation of the fluorine atom on the aryl ring. Derivatives synthesized from 5-fluoro-2-methylbenzoic acid result in meta-substituted analogues that successfully occupy a critical tubulin subpocket. In vitro proliferation assays demonstrate that these meta-fluoro derivatives are up to 700-fold more active at inhibiting cancer cell growth than the corresponding para-substituted analogues derived from 4-fluoro-2-methylbenzoic acid[1].

Evidence DimensionAntiproliferative activity (IC50) enhancement
Target Compound DataHigh cytotoxicity (meta-fluoro orientation)
Comparator Or Baseline4-Fluoro-2-methylbenzoic acid derivatives (para-fluoro orientation)
Quantified DifferenceUp to 700-fold increase in antiproliferative activity
ConditionsHuman breast cancer cell line MCF-7 proliferation assay (96 hours)

This massive activity differential proves that the 5-fluoro isomer is strictly required for structure-based drug design targeting tubulin, justifying its selection over cheaper isomers.

Physicochemical Differentiation: Acidity and Formulation Impact

The presence and position of the fluorine atom significantly alter the electronic environment of the carboxylic acid group. 5-Fluoro-2-methylbenzoic acid exhibits a predicted pKa of 3.53, making it notably more acidic than its unfluorinated baseline, 2-methylbenzoic acid (o-toluic acid), which has a pKa of 3.91 [1]. This increased acidity is driven by the electron-withdrawing inductive effect of the fluorine atom at the 5-position, which stabilizes the conjugate base.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa ≈ 3.53
Comparator Or Baseline2-Methylbenzoic acid (pKa = 3.91)
Quantified DifferenceΔpKa ≈ 0.38 (more acidic)
ConditionsStandard aqueous conditions at 25 °C

The lower pKa directly impacts downstream processing, salt formation, and solubility profiles, requiring specific adjustments in formulation compared to unfluorinated toluic acids.

Commercial Synthesis of PARP Inhibitors

5-Fluoro-2-methylbenzoic acid is the essential starting material for the multikilogram-scale synthesis of Rucaparib. Its specific directing effects enable the critical regioselective nitration step required to build the active pharmaceutical ingredient's core scaffold [1].

Development of Microtubule-Destabilizing Agents

In oncology drug discovery, this compound is the preferred precursor for synthesizing meta-substituted 3-arylisoquinolinones, maximizing tubulin binding affinity and antiproliferative activity compared to para-substituted alternatives [2].

Regioselective Bimetallic Catalysis Substrate

Beyond API synthesis, this compound is utilized as a substrate in Ir/Cu-catalyzed oxidative C-H/O-H annulations with saturated ketones. The specific electronic properties of the 5-fluoro-2-methyl substitution pattern facilitate the high-yield formation of fluorinated phthalides, which are valuable bicyclic heterocycles used in advanced dyes and fungicides .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2-methylbenzoic acid

Dates

Last modified: 08-15-2023

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